molecular formula C10H5Cl2FN2 B3176504 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine CAS No. 99708-45-9

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine

Cat. No.: B3176504
CAS No.: 99708-45-9
M. Wt: 243.06 g/mol
InChI Key: CHSMLTMWXABDJN-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

It’s known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.

Mode of Action

Pyridazinone derivatives have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structural features of the compound and the nature of its target.

Biochemical Pathways

Given the wide range of activities associated with pyridazinone derivatives, it’s plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, pain perception, platelet aggregation, and more.

Result of Action

Based on the known activities of pyridazinone derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of platelet aggregation, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine typically involves the reaction of 4-chloro-2-fluoroaniline with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.

    Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is studied for its interactions with biological targets and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-fluorophenyl)pyridazine
  • 3-Chloro-6-(4-chlorophenyl)pyridazine
  • 3-Chloro-6-(4-bromophenyl)pyridazine

Comparison

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMLTMWXABDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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